4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene
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Overview
Description
4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is a complex organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of two furan rings attached to a xanthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the condensation of furan-2-carbaldehyde with 2,3,4,5,6,7,8,9-octahydro-1H-xanthene-4,5-dione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with cellular enzymes and receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A derivative of furan with hydroxymethyl groups.
Furan-2,5-dicarbaldehyde: Another furan derivative with aldehyde groups.
Furan-2,2’-methylenebis[5-methyl-]: A compound with two furan rings connected by a methylene bridge.
Uniqueness
4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is unique due to its xanthene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89866-70-6 |
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Molecular Formula |
C23H22O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4,5-bis(furan-2-ylmethylidene)-2,3,6,7,8,9-hexahydro-1H-xanthene |
InChI |
InChI=1S/C23H22O3/c1-5-16-13-17-6-2-8-19(15-21-10-4-12-25-21)23(17)26-22(16)18(7-1)14-20-9-3-11-24-20/h3-4,9-12,14-15H,1-2,5-8,13H2 |
InChI Key |
FZQQTGISCAZITQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC3=CC=CO3)C1)OC4=C(C2)CCCC4=CC5=CC=CO5 |
Origin of Product |
United States |
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